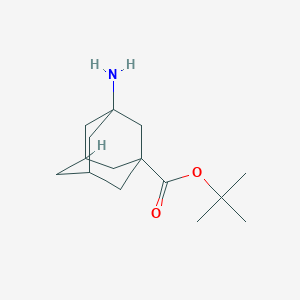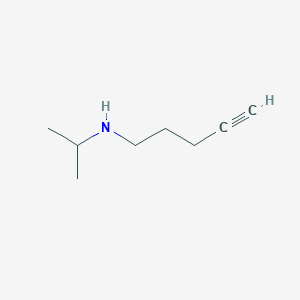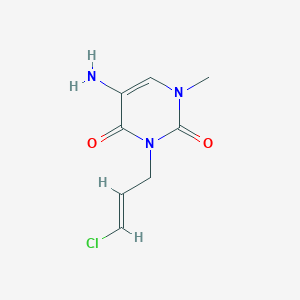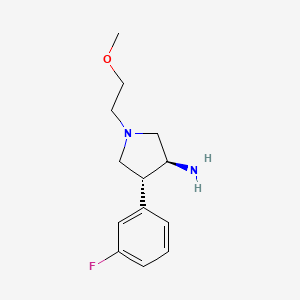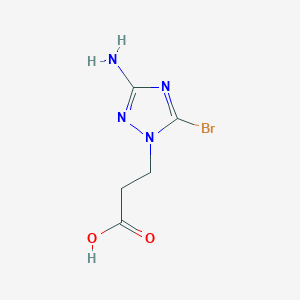
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine hydrochloride with succinic anhydride can lead to the formation of the triazole ring, followed by bromination to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole compound.
Scientific Research Applications
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and bromine substituents can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole core but differ in the substitution pattern.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with different substituents.
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both an amino group and a bromine atom on the triazole ring, which can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C5H7BrN4O2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H7BrN4O2/c6-4-8-5(7)9-10(4)2-1-3(11)12/h1-2H2,(H2,7,9)(H,11,12) |
InChI Key |
GECPQDDZJSBNIU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


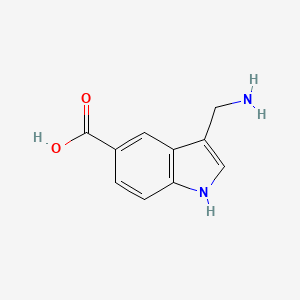
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
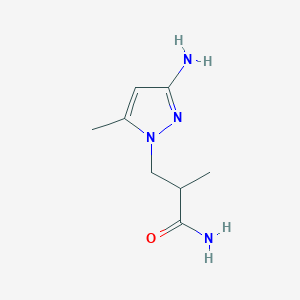
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
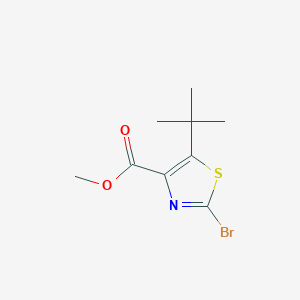
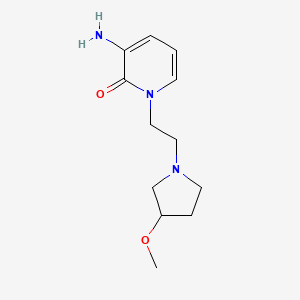
amine](/img/structure/B13322980.png)
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)
